BenchChemオンラインストアへようこそ!

Enpiperate

Calcium channel blockade Vascular smooth muscle pharmacology Potential-dependent calcium channel (PDC)

Enpiperate (CAS 3608-67-1), also known as 1-methyl-4-piperidyl benzilate (4-NMPB) or B-7601, is a synthetic benzilate ester derivative with a molecular formula of C₂₀H₂₃NO₃ and a molecular weight of 325.40 g·mol⁻¹. It is pharmacologically classified as both a calcium channel blocker and a parasympatholytic (muscarinic receptor antagonist).

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 3608-67-1
Cat. No. B1671343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpiperate
CAS3608-67-1
Synonyms(11C)4-MPB
4-(3,5)-exocycloproyl-N-methylpiperidyl diphenylhydroxyacetate
4-(3,5-cyclopropyl)-N-methylpiperidine alpha-hydroxy-alpha-phenylbenzene acetic acid
B 7601
B-7601
enpiperate
enpiperate hydrochloride
N-methyl-4-piperidinyl benzilate
N-methyl-4-piperidyl benzilate
N-methyl-4-piperidylbenzylate
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H23NO3/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3
InChIKeyUGYPGJCVNPPUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enpiperate (CAS 3608-67-1): Chemical Identity, Pharmacological Class, and Baseline Reference Data for Procurement Verification


Enpiperate (CAS 3608-67-1), also known as 1-methyl-4-piperidyl benzilate (4-NMPB) or B-7601, is a synthetic benzilate ester derivative with a molecular formula of C₂₀H₂₃NO₃ and a molecular weight of 325.40 g·mol⁻¹ [1]. It is pharmacologically classified as both a calcium channel blocker and a parasympatholytic (muscarinic receptor antagonist) [2]. First indexed in the MeSH database in 1979, enpiperate was originally synthesized in China and has been characterized as blocking potential-dependent calcium channels (PDC) in vascular smooth muscle while also exhibiting measurable affinity for muscarinic acetylcholine receptors [3].

Why Enpiperate Cannot Be Freely Substituted with Other Calcium Channel Blockers or Muscarinic Antagonists in Research Protocols


Enpiperate occupies a distinct pharmacological niche that prevents its straightforward replacement by single-mechanism alternatives. Unlike prototypical dihydropyridine calcium channel blockers (e.g., nifedipine) or pure muscarinic antagonists (e.g., atropine), enpiperate simultaneously engages both calcium channel blockade and muscarinic receptor antagonism within a single benzilate ester scaffold [1]. In head-to-head isolated tissue assays, enpiperate demonstrated calcium antagonism through potential-dependent calcium channel (PDC) blockade that was quantitatively comparable to papaverine, yet structurally distinct from all major calcium antagonist classes [2]. Furthermore, in competitive muscarinic receptor binding studies, B-7601 (enpiperate) occupied an intermediate affinity position in the antagonist rank order—below QNB and scopolamine/atropine, but above benzhexol and anisodamine—making it neither interchangeable with high-affinity probes nor equivalent to weaker reference antagonists [3]. This dual activity profile and intermediate binding position mean that substituting enpiperate with a single-target calcium blocker or a pure anticholinergic agent in an established protocol will simultaneously alter both ion channel and receptor pharmacology, potentially confounding experimental results.

Quantitative Differentiation Evidence for Enpiperate Against Key Comparators: A Procurement-Relevant Analysis


Enpiperate Demonstrates Calcium Channel Antagonism in Vascular Smooth Muscle with Equivalent Potency to Papaverine in a Direct Head-to-Head Assay

In a direct head-to-head comparison conducted on isolated rabbit aorta strips, enpiperate (chemical designation: 4-(3,5)-exocyclopropyl-N-methylpiperidyl diphenyl hydroxy acetate) inhibited high K⁺-depolarized contractions at concentrations of 3.8 and 10.9 µmol/L. The same inhibitory effect was reproduced on isolated guinea pig ileum at 10.9 µmol/L under Ca²⁺-free high K⁺ Locke-Ringer's solution where contraction was dependent on exogenous Ca²⁺ [1]. In the presence of EDTA (0.1 mmol/L), enpiperate (3.8 and 10.9 µmol/L) inhibited norepinephrine-induced intracellular Ca²⁺-dependent contraction, and critically, no significant difference was observed between enpiperate and papaverine in this assay [1]. For context, papaverine has a reported IC₅₀ of 2.5 × 10⁻⁵ mol/L (25 µmol/L) for potassium-induced contraction inhibition in isolated rabbit aortic smooth muscle [2]. The inhibition by enpiperate was overcome by increasing extracellular Ca²⁺ concentration, confirming a competitive calcium antagonistic mechanism operating through the blockade of potential-dependent calcium channels (PDC) in the vascular smooth muscle membrane [1].

Calcium channel blockade Vascular smooth muscle pharmacology Potential-dependent calcium channel (PDC)

Enpiperate (B-7601) Occupies a Quantitatively Defined Intermediate Position in the Muscarinic Receptor Binding Rank Order, Distinct from Atropine and Scopolamine

In a systematic radioligand competition binding study using [³H]-QNB as the probe ligand against M-acetylcholine receptors in rat cortex homogenate preparations, the rank order of potency (IC₅₀) was determined as: QNB > atropine, scopolamine > benzhexol > M-8218 > B-7601 > M-8225 > 7911 [1]. B-7601 (enpiperate) was thus positioned with lower apparent affinity than the classical antagonists atropine and scopolamine, but with higher affinity than M-8225 and the reference compound 7911. Notably, the binding potency profile was tissue-dependent: the rank order in rat parotid gland differed substantially (M-8218 > QNB > 7911 > M-8225 > B-7601 > benzhexol > atropine > scopolamine), with atropine and scopolamine displaying 111-fold and 316.6-fold lower relative potency in the parotid gland compared to cortex [1]. This tissue-dependent selectivity pattern provides a quantitative binding signature that distinguishes B-7601 from atropine and scopolamine, whose potencies shift dramatically between brain and glandular muscarinic receptor populations, whereas B-7601 maintains a relatively stable intermediate rank position across both tissues [1].

Muscarinic receptor binding Radioligand competition assay Cholinergic antagonist profiling

Enpiperate's Dual Calcium Channel Blocker / Muscarinic Antagonist Pharmacology Distinguishes It from Single-Mechanism Alternatives Within the Benzilate Ester Class

According to the MeSH pharmacological classification, enpiperate is assigned to both the 'Calcium Channel Blockers' (D002121) and 'Parasympatholytics' (D010276) categories [1], a dual classification not shared by most compounds within either category. For example, verapamil (a phenylalkylamine calcium channel blocker) carries no parasympatholytic classification, while atropine (a tropane alkaloid muscarinic antagonist) carries no calcium channel blocker designation [1]. Within the benzilate ester subclass specifically, enpiperate's dual activity is supported by direct experimental evidence: calcium antagonism was demonstrated through PDC blockade in vascular smooth muscle at 3.8–10.9 µmol/L [2], while concurrent muscarinic receptor binding was quantified in rat heart and cortex membrane preparations showing intermediate affinity that placed B-7601 in a distinct rank position relative to atropine and scopolamine [3]. This dual mechanism—calcium channel blockade via PDC inhibition plus muscarinic receptor antagonism—is intrinsic to the enpiperate scaffold and cannot be replicated by selecting a pure calcium channel blocker (e.g., nifedipine, verapamil) or a pure antimuscarinic (e.g., atropine, scopolamine) individually.

Dual pharmacology Calcium channel blocker Muscarinic antagonist Benzilate ester

Enpiperate Is the Defined 'Propiverine Hydroxy Impurity'—A Specified Reference Standard for Pharmaceutical Quality Control That No Other Calcium Channel Blocker Can Fulfill

Enpiperate (CAS 3608-67-1) is formally designated as 'Propiverine Hydroxy Impurity'—a specified related substance of the muscarinic antagonist drug propiverine hydrochloride, which is used clinically for overactive bladder syndrome . Commercial suppliers provide enpiperate at purity levels >95% specifically for use as a pharmaceutical impurity reference standard in analytical method development, method validation, ANDA/DMF regulatory submissions, and routine quality control (QC) testing of propiverine drug substance and drug product [1]. This defined impurity identity is structurally inherent to enpiperate: it is the 1-methyl-4-piperidyl ester of benzilic acid (diphenylglycolate), representing the hydroxylated intermediate/metabolite form of the propiverine synthetic pathway . No other calcium channel blocker (e.g., verapamil, nifedipine, diltiazem) or general muscarinic antagonist (e.g., atropine, scopolamine) shares this specific structural relationship to propiverine, and therefore none can serve as the pharmacopoeial impurity reference standard for propiverine quality control.

Pharmaceutical impurity reference standard Propiverine analysis Quality control ANDA/DMF filing

Validated Research and Industrial Application Scenarios for Enpiperate Based on Quantitative Differentiation Evidence


Calcium Channel Pharmacology Research Requiring a Papaverine-Benchmarked PDC Blocker with Verified Equipotency

Enpiperate is the appropriate selection for isolated smooth muscle tissue studies where the experimental design demands a potential-dependent calcium channel (PDC) blocker with potency that has been directly and quantitatively validated against papaverine in a single controlled study [1]. Because Du and Lou (1989) demonstrated no significant difference between enpiperate and papaverine in the same assay system (rabbit aorta strips and guinea pig ileum under EDTA/NE intracellular Ca²⁺-dependent contraction conditions), researchers can replace or supplement papaverine with enpiperate without introducing inter-study potency calibration uncertainty that would arise from cross-referencing separate literature IC₅₀ values from different laboratories [1]. This is particularly relevant for investigations of vascular smooth muscle excitation-contraction coupling where PDC blockade must be reliably quantified against a known reference standard within a single experimental framework.

Muscarinic Acetylcholine Receptor Subtype Profiling Using a Ligand with Stable Intermediate Affinity and Predictable Tissue-Dependent Binding Behavior

For receptor pharmacology studies comparing muscarinic acetylcholine receptor populations across different tissue types, enpiperate (B-7601) offers a binding profile that is quantitatively distinct from atropine and scopolamine. The rank order data from Yu et al. (1985) established that B-7601 maintains a consistent intermediate IC₅₀ rank position across rat cortex (6th of 8 antagonists) and rat parotid gland (5th of 8), whereas atropine and scopolamine undergo >100-fold relative potency shifts between these same tissues [2]. This tissue-to-tissue rank stability makes B-7601 a strategically valuable probe for experimental designs that require a muscarinic antagonist whose relative binding potency does not fluctuate dramatically depending on the receptor subtype composition or tissue source, thereby simplifying data interpretation compared to using atropine or scopolamine.

Propiverine Hydrochloride Pharmaceutical Quality Control and Regulatory Filing Support

Enpiperate is the structurally specified 'Propiverine Hydroxy Impurity' reference standard (CAS 3608-67-1) required for analytical method development, method validation, batch release testing, stability studies, ANDA filing, and DMF submissions pertaining to propiverine hydrochloride drug substance and drug product [3]. Pharmaceutical QC laboratories and CROs supporting propiverine manufacturers must procure this exact compound—characterized with purity >95% and accompanied by a Certificate of Analysis—to comply with regulatory expectations for related substance monitoring. No alternative calcium channel blocker or muscarinic antagonist can fulfill this role, as the regulatory requirement is structurally specific to the diphenylglycolate ester that is the hydroxylated intermediate in the propiverine synthetic pathway [3].

Dual-Mechanism Pharmacological Tool for Concurrent Calcium Channel and Muscarinic Receptor Investigation in Smooth Muscle Preparations

In experimental systems where both electromechanical (calcium channel-dependent) and pharmacomechanical (muscarinic receptor-dependent) coupling mechanisms contribute to smooth muscle contractility, enpiperate provides a single-agent pharmacological tool that simultaneously engages both pathways [1][2]. This is supported by MeSH classification assigning enpiperate to both Calcium Channel Blockers and Parasympatholytics categories [4], with experimental evidence for PDC blockade at 3.8–10.9 µmol/L in vascular smooth muscle [1] and measurable muscarinic receptor binding in rat heart and cortex [2]. Using enpiperate instead of co-administering a separate calcium channel blocker plus a muscarinic antagonist eliminates pharmacokinetic interaction variables (differential absorption, distribution, metabolism rates between two compounds) and simplifies dose-response curve interpretation, making it the preferred single-agent choice for studies of integrated smooth muscle pharmacology.

Quote Request

Request a Quote for Enpiperate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.